![molecular formula C12H10FNO B175614 [6-(4-Fluorophenyl)pyridin-3-YL]methanol CAS No. 135958-92-8](/img/structure/B175614.png)

[6-(4-Fluorophenyl)pyridin-3-YL]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

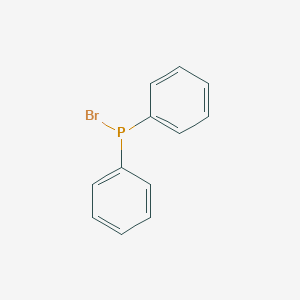

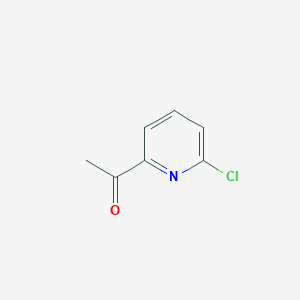

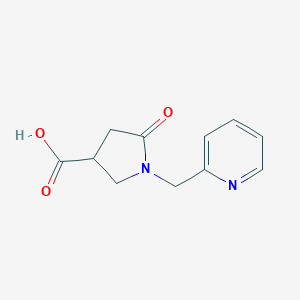

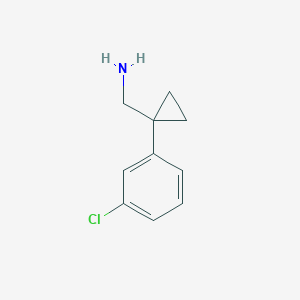

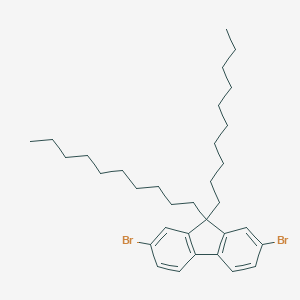

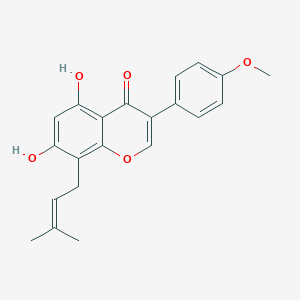

“[6-(4-Fluorophenyl)pyridin-3-YL]methanol” is a chemical compound with the molecular formula C12H9FNO . It consists of a pyridine ring that is substituted with a 4-fluorophenyl group at the 5-position and a hydroxymethyl group at the 3-position .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “[6-(4-Fluorophenyl)pyridin-3-YL]methanol” is characterized by a pyridine ring substituted with a 4-fluorophenyl group and a hydroxymethyl group .Physical And Chemical Properties Analysis

“[6-(4-Fluorophenyl)pyridin-3-YL]methanol” is a chemical compound with the molecular formula C12H10FNO . Further physical and chemical properties are not specified in the search results.Aplicaciones Científicas De Investigación

Pharmaceutical Research

“[6-(4-Fluorophenyl)pyridin-3-YL]methanol” is commonly used in pharmaceutical research, particularly in the synthesis of potential drug candidates and biologically active compounds . It can be used as a building block in the development of new drugs, contributing to the diversity and complexity of pharmaceutical compounds.

Organic Synthesis

This compound is a versatile reagent in organic synthesis. Its unique structure, which includes both a pyridine ring and a fluorophenyl group, allows it to participate in a variety of chemical reactions, making it a valuable tool for synthetic chemists.

Material Science

In the field of material science, “[6-(4-Fluorophenyl)pyridin-3-YL]methanol” can be used in the synthesis of new materials. The presence of the fluorophenyl group can impart unique properties to these materials, such as increased stability or altered electronic properties.

Development of Fluorinated Compounds

The fluorophenyl group in “[6-(4-Fluorophenyl)pyridin-3-YL]methanol” makes it a useful reagent in the development of fluorinated compounds. Fluorinated compounds have a wide range of applications, from pharmaceuticals to agrochemicals, due to the unique properties of fluorine.

Machine Learning Models

While not a direct application of the compound itself, data related to “[6-(4-Fluorophenyl)pyridin-3-YL]methanol” can be used to build, train, and validate predictive machine-learning models . These models can help predict the properties of similar compounds, aiding in the design of new drugs or materials.

Chemical Supply

“[6-(4-Fluorophenyl)pyridin-3-YL]methanol” is also commercially available and can be supplied for various research purposes . This ensures that researchers around the world have access to this compound for their studies.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as phenylpyridines, are known to interact with a variety of biological targets .

Mode of Action

It’s known that the compound belongs to the class of aryl-phenylketones . These compounds typically interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways .

Pharmacokinetics

The compound’s physical properties such as its molecular weight (20321 g/mol) and structure suggest that it may have reasonable bioavailability .

Result of Action

Compounds with similar structures have been found to exhibit a variety of biological activities .

Propiedades

IUPAC Name |

[6-(4-fluorophenyl)pyridin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-7,15H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJSEQHITGOQTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-(4-Fluorophenyl)pyridin-3-YL]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B175554.png)

![7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one](/img/structure/B175559.png)

![3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B175560.png)